molecular formula C13H17N3 B13429445 (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B13429445
M. Wt: 215.29 g/mol
InChI Key: BQTPROSLYIYMOI-UHFFFAOYSA-N
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Description

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived compound featuring a methanamine group at the 5-position of the heterocyclic ring, with an isopropyl substituent at the 1-position and a phenyl group at the 3-position. The isopropyl and phenyl substituents in this compound contribute to steric bulk and lipophilicity, which may influence bioavailability and target binding compared to simpler analogs.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

(5-phenyl-2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H17N3/c1-10(2)16-12(9-14)8-13(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3

InChI Key

BQTPROSLYIYMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The initial step involves constructing the pyrazole ring with the desired substituents:

Method Reagents Conditions Yield References
Hydrazine Condensation Hydrazine hydrate + 1,3-dicarbonyl compounds (e.g., acetylacetone) Acidic or basic medium, reflux 70-85% ,
Cyclization of α,β-unsaturated ketones α,β-unsaturated ketones + hydrazine derivatives Reflux in ethanol or acetic acid 60-75% ,

Example:
Reaction of phenylhydrazine with acetylacetone under reflux yields 3-phenyl-1H-pyrazole derivatives with high efficiency.

Introduction of Isopropyl Group at Position 1

The isopropyl group at the N-1 position is typically introduced via N-alkylation:

Reagents Conditions Yield Notes
Isopropyl bromide + base (e.g., K₂CO₃) Reflux in acetone or DMF 65-80% Alkylation of the pyrazole nitrogen

Note: Selectivity is critical; controlling reaction temperature and stoichiometry minimizes over-alkylation.

Substituting at Position 5 with Phenyl Group

The phenyl group at the 3-position (which corresponds to the 5-position in pyrazole numbering) can be introduced via electrophilic aromatic substitution or via precursor synthesis:

Method Reagents Conditions Yield References
Aromatic substitution Phenyl diazonium salts Cold, acidic conditions 50-65% ,
Cross-coupling reactions Suzuki or Stille coupling Pd-catalyst, reflux 75-85% ,

Note: Suzuki coupling is preferred for its high yield and functional group tolerance.

Functionalization to Form the Methanamine Group

The final step involves converting the pyrazole derivative into the target compound by attaching the methanamine group:

Reagents Conditions Yield Notes
Formaldehyde + Amine (e.g., methylamine) Reductive amination, mild heating 60-75% Controlled to prevent over-alkylation

This step often employs reducing agents like sodium cyanoborohydride or sodium borohydride to facilitate reductive amination.

Overall Synthetic Pathway

The synthesis can be summarized as follows:

  • Pyrazole ring synthesis: Hydrazine + 1,3-dicarbonyl compound → Pyrazole core.
  • N-alkylation: Pyrazole + Isopropyl bromide → N-isopropyl pyrazole.
  • Aryl substitution: N-isopropyl pyrazole + phenyl diazonium salt or via Suzuki coupling → 3-phenyl-1H-pyrazole derivative.
  • Functionalization: Pyrazole derivative + formaldehyde + methylamine → (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine.

Data Tables and Reaction Optimization

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Pyrazole formation Hydrazine + 1,3-dicarbonyl Ethanol Reflux 80 High purity, scalable
N-alkylation Isopropyl bromide + K₂CO₃ Acetone Reflux 75 Minimize over-alkylation
Phenyl substitution Phenyl diazonium salt H₂O/acidic 0-5°C 60 Controlled temperature prevents side reactions
Reductive amination Formaldehyde + Methylamine Methanol 25-50°C 70 Use of sodium cyanoborohydride

Analytical Techniques for Structural Confirmation

Technique Purpose Typical Conditions Key Data
NMR (¹H, ¹³C) Structural verification DMSO-d₆ or CDCl₃ Chemical shifts consistent with expected structure
Mass Spectrometry Molecular weight confirmation HRMS Molecular ion peak at expected m/z
IR Spectroscopy Functional groups KBr pellet N-H, C=N, aromatic stretches observed
X-ray Crystallography Confirm stereochemistry Crystalline samples Definitive 3D structure

Notes on Literature and Research Data

  • The synthesis of pyrazole derivatives, including N-alkylation and aryl substitution, is well-documented with yields typically exceeding 70% under optimized conditions,.
  • The use of Suzuki coupling for phenyl substitution offers high selectivity and yields, making it suitable for large-scale synthesis.
  • Reductive amination with formaldehyde and methylamine is a common route to introduce the methanamine group, with reaction conditions tailored to prevent over-alkylation or side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares (1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine with structurally related pyrazole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 1: isopropyl; 3: phenyl; 5: CH₂NH₂ C₁₃H₁₇N₃ 215 High lipophilicity, steric bulk
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1: ethyl; 5: N-methylmethanamine C₇H₁₃N₃ 139 Smaller substituents, secondary amine
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1: methyl; 4: CF₃; 5: CH₂NH₂ C₆H₈F₃N₃ 179 Electron-withdrawing CF₃ group
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole core; 4-Cl-phenyl C₁₄H₁₂ClN₃ 257.7 Chlorophenyl enhances reactivity

Substituent Effects on Physicochemical Properties

  • Amine Functionality : The primary amine (-CH₂NH₂) in the main compound contrasts with the N-methylated secondary amine in LM6, affecting hydrogen-bonding capacity and basicity (pKa ~9.5 vs. ~8.5 for LM6) .

Biological Activity

(1-isopropyl-3-phenyl-1H-pyrazol-5-yl)methanamine, a compound within the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

PropertyValue
Molecular Formula C13H16N4
Molecular Weight 232.29 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N1C(=C(C=N1)C2=CC=CC=C2)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Modulation of Signal Transduction Pathways : Research indicates that this compound can modulate pathways such as MAPK/ERK and JAK/STAT, which are crucial in cellular responses to stress and inflammation.

Anticancer Properties

Recent studies have demonstrated promising anticancer effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These results indicate that the compound's cytotoxicity varies across different cancer types, suggesting a potential for targeted cancer therapies.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory effects in vitro and in vivo, primarily through the inhibition of pro-inflammatory cytokines. Studies indicate that it can reduce levels of TNF-alpha and IL-6, which are key players in inflammatory responses.

Case Studies and Research Findings

  • Study on MIA PaCa-2 Cells : A study reported that this compound exhibited an EC50 value of 10 µM in pancreatic cancer cells, indicating potent antiproliferative activity compared to established drugs like erlotinib .
  • Autophagy Modulation : Another research focused on the compound's ability to disrupt autophagic flux, suggesting it could serve as a novel autophagy modulator with implications for cancer therapy .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyrazole ring could enhance biological activity, with certain derivatives showing improved potency against specific cancer cell lines .

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